molecular formula C21H21FN2O3S B11159068 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11159068
M. Wt: 400.5 g/mol
InChI Key: HEIICTCBVKSVBD-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a fluorophenyl group, and a thiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps, including the formation of the thiazole ring and the attachment of the dimethoxyphenyl and fluorophenyl groups. Common reagents used in these reactions include thioamides, halogenated phenyl compounds, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving the thiazole ring or fluorophenyl group.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The dimethoxyphenyl and fluorophenyl groups may interact with enzymes or receptors, while the thiazole ring can participate in binding interactions. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the thiazole and fluorophenyl groups.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Contains additional methoxy groups but lacks the fluorophenyl group.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide is unique due to the combination of the dimethoxyphenyl, fluorophenyl, and thiazole groups. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H21FN2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C21H21FN2O3S/c1-26-18-8-7-14(11-19(18)27-2)9-10-23-20(25)12-15-13-28-21(24-15)16-5-3-4-6-17(16)22/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,25)

InChI Key

HEIICTCBVKSVBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)C3=CC=CC=C3F)OC

Origin of Product

United States

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